Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-
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Overview
Description
Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]- is an organic compound belonging to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylthio)benzaldehyde and 4-aminobenzamide.
Condensation Reaction: The key step involves a condensation reaction between 4-(methylthio)benzaldehyde and 4-aminobenzamide in the presence of a suitable catalyst and solvent. This reaction forms the desired benzamide derivative.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency. The use of automated reactors and advanced purification techniques can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the propenyl chain can be reduced to form alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, such as cyclooxygenases (COX) for anti-inflammatory effects.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: Interacting with DNA to inhibit replication or transcription, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(4-methylphenyl)benzamide: A benzamide derivative with a methyl group on the phenyl ring.
N-(4-methoxyphenyl)benzamide: A benzamide derivative with a methoxy group on the phenyl ring.
Uniqueness: Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]- is unique due to the presence of both the methylthio and propenyl groups, which impart distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
255835-29-1 |
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Molecular Formula |
C23H19NO2S |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[4-[3-(4-methylsulfanylphenyl)prop-2-enoyl]phenyl]benzamide |
InChI |
InChI=1S/C23H19NO2S/c1-27-21-14-7-17(8-15-21)9-16-22(25)18-10-12-20(13-11-18)24-23(26)19-5-3-2-4-6-19/h2-16H,1H3,(H,24,26) |
InChI Key |
SWFDZKFFEJMROY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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